(3S,4R)-4-[(3-methoxyphenyl)amino]oxolan-3-ol is a chiral compound with significant relevance in medicinal chemistry due to its structural characteristics and potential biological activities. It is classified as an oxolan derivative, specifically featuring a methoxyphenylamino group attached to a tetrahydrofuran ring. The compound's unique stereochemistry contributes to its distinct chemical properties and biological interactions.
This compound can be synthesized from commercially available starting materials, including 3-methoxyaniline and derivatives of tetrahydrofuran. The synthesis involves various organic reactions to construct the oxolan structure while introducing the methoxyphenylamino group.
(3S,4R)-4-[(3-methoxyphenyl)amino]oxolan-3-ol is classified under:
The synthesis of (3S,4R)-4-[(3-methoxyphenyl)amino]oxolan-3-ol typically involves several key steps:
The molecular formula for (3S,4R)-4-[(3-methoxyphenyl)amino]oxolan-3-ol is , with a molecular weight of . The structural representation includes:
COC1=CC=CC(=C1)N[C@@H]2COC[C@H]2O
COC1=CC=CC(=C1)NC2COCC2O
The stereochemistry at positions 3 and 4 of the oxolan ring is crucial for its biological activity and interaction with molecular targets.
(3S,4R)-4-[(3-methoxyphenyl)amino]oxolan-3-ol can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (3S,4R)-4-[(3-methoxyphenyl)amino]oxolan-3-ol involves its interaction with specific biological targets:
The physical properties of (3S,4R)-4-[(3-methoxyphenyl)amino]oxolan-3-ol include:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
Melting Point | Not specified in sources |
Solubility | Soluble in organic solvents |
(3S,4R)-4-[(3-methoxyphenyl)amino]oxolan-3-ol has potential applications in various scientific fields:
CAS No.: 283-60-3
CAS No.: 7486-39-7
CAS No.: 60186-21-2
CAS No.:
CAS No.: 51249-33-3
CAS No.: 370870-81-8